molecular formula C14H19Cl2NO2 B15142540 Chlorambucil-d8-1

Chlorambucil-d8-1

Cat. No.: B15142540
M. Wt: 312.3 g/mol
InChI Key: JCKYGMPEJWAADB-SYZFILGYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorambucil-d8-1 is synthesized by incorporating deuterium into the Chlorambucil molecule. The process involves the substitution of hydrogen atoms with deuterium atoms. This can be achieved through various methods, including the use of deuterated reagents and solvents during the synthesis of Chlorambucil .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. Techniques such as solvent evaporation and sonication are employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Chlorambucil-d8-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include deuterated solvents, alkylating agents, and oxidizing or reducing agents. The reactions are typically carried out under controlled conditions to ensure the desired modifications .

Major Products

The major products formed from the reactions of this compound include various deuterated derivatives and metabolites. These products are analyzed to understand the pharmacokinetics and metabolic pathways of the compound .

Mechanism of Action

Properties

Molecular Formula

C14H19Cl2NO2

Molecular Weight

312.3 g/mol

IUPAC Name

4-[4-[bis(2-chloroethyl)amino]-2,3,5,6-tetradeuteriophenyl]-3,3,4,4-tetradeuteriobutanoic acid

InChI

InChI=1S/C14H19Cl2NO2/c15-8-10-17(11-9-16)13-6-4-12(5-7-13)2-1-3-14(18)19/h4-7H,1-3,8-11H2,(H,18,19)/i1D2,2D2,4D,5D,6D,7D

InChI Key

JCKYGMPEJWAADB-SYZFILGYSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])C([2H])([2H])CC(=O)O)[2H])[2H])N(CCCl)CCCl)[2H]

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)N(CCCl)CCCl

Origin of Product

United States

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